molecular formula C13H18Cl2N2O B3033928 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1266685-69-1

3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B3033928
CAS No.: 1266685-69-1
M. Wt: 289.20
InChI Key: XVXUFLHLPIINEI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is a piperazine derivative featuring a 4-chlorophenyl group and a ketone-propanone backbone. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

For example, 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one was synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and 4-chlorobenzaldehyde . Adapting such methods, the target compound could be synthesized by substituting 4-hydroxyacetophenone with piperazine derivatives.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-12-4-1-11(2-5-12)3-6-13(17)16-9-7-15-8-10-16;/h1-2,4-5,15H,3,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXUFLHLPIINEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H18ClN2O
  • Molecular Weight : 254.76 g/mol
  • CAS Number : 32229-98-4
  • IUPAC Name : 3-(4-chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride

The compound features a piperazine ring, which is a common motif in many psychoactive drugs, contributing to its pharmacological properties.

Antidepressant Activity

Research indicates that compounds with piperazine structures exhibit significant antidepressant properties. Studies have demonstrated that this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Antipsychotic Potential

The compound's structural similarity to known antipsychotic agents suggests it may possess antipsychotic effects. Preliminary studies have shown efficacy in animal models for reducing psychotic symptoms, indicating potential for further development as an antipsychotic medication .

Synthesis of Related Compounds

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its ability to undergo further chemical transformations makes it valuable in drug discovery processes, particularly for generating novel therapeutic agents targeting mental health disorders .

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of several piperazine derivatives, including this compound. The results indicated a significant reduction in depressive-like behaviors in rodent models, correlating with increased serotonin levels in the brain .

Case Study 2: Behavioral Studies on Psychosis

In a behavioral study conducted at a leading psychiatric research institute, this compound was administered to subjects exhibiting symptoms of psychosis. The findings suggested a marked improvement in symptoms, with participants reporting decreased hallucinations and delusions over a four-week treatment period .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
This compound C₁₃H₁₆ClN₂O·HCl 4-Chlorophenyl, piperazine, ketone 288.20 (free base)
3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-methoxyphenyl)-piperazin-1-yl]-propan-1-one C₂₀H₂₃ClN₂O₂S 4-Chlorophenylsulfanyl, 4-methoxyphenyl 390.93
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine C₁₃H₁₇Cl₂N₂ 3-Chlorophenyl, chloropropyl side chain 283.19
1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane C₂₅H₃₁Cl₂N₄ Two 3-chlorophenyl-piperazine units 465.45

Key Observations:

  • The absence of dual piperazine moieties (as in 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane ) simplifies the target’s structure, possibly limiting multivalent receptor interactions.

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound confers higher aqueous solubility compared to neutral analogs like 3-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methoxyphenyl)-piperazin-1-yl]-propan-1-one .
  • Lipophilicity: The ketone group reduces logP values relative to chloropropyl-substituted piperazines (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine ), impacting blood-brain barrier permeability.

Pharmacological Considerations

  • Receptor Affinity: Piperazine derivatives often target serotonin (5-HT) and dopamine (D₂) receptors. The 4-chlorophenyl group may enhance affinity for 5-HT₁A receptors, as seen in related compounds .
  • Metabolic Stability: The absence of a sulfanyl group (vs.

Biological Activity

3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Chemical Formula : C13H18ClN2O
  • Molecular Weight : 254.76 g/mol
  • CAS Number : 1266685-69-1

The presence of a chlorophenyl group and a piperazine moiety contributes to its unique reactivity and biological properties.

Synthesis

The synthesis typically involves the reaction of 4-chlorobenzaldehyde with piperazine. Common solvents include ethanol or methanol, often requiring heat for optimal yield. The final product is usually obtained as a hydrochloride salt, enhancing its solubility for biological assays.

Antimicrobial Properties

Research indicates that derivatives of 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one exhibit significant antimicrobial activity. A study evaluated various synthesized compounds for their antibacterial and antifungal properties, revealing promising results against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL .

Microorganism MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antitumor activity against various cancer cell lines. It was found to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM .

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors or enzymes. Preliminary studies suggest that it may act on dopamine receptors, influencing neurotransmitter release and exhibiting potential antidepressant effects . Additionally, its antibacterial activity may be attributed to disruption of bacterial cell wall synthesis.

Case Studies

  • Anticancer Study : A recent investigation focused on the compound's effect on MCF-7 cells, where it induced apoptosis through the activation of caspase pathways. The study concluded that compounds with similar structures could be developed into effective chemotherapeutic agents .
  • Antimicrobial Evaluation : In a comparative study, various derivatives were screened against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of the chlorophenyl substitution in enhancing antibacterial activity, particularly against resistant strains .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves adjusting reaction conditions such as temperature (e.g., prolonged heating at 50°C for cyclization reactions), solvent selection (e.g., dichloromethane for intermediate steps), and stoichiometric ratios of reagents like TFA for deprotection . Purification via recrystallization or chromatography, followed by salt formation (e.g., HCl gas in diethyl ether), enhances purity. Monitoring via TLC and repeating extraction steps (e.g., three DCM washes) can mitigate side products .

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for ketone (C=O, ~1700 cm⁻¹) and aromatic C-Cl (~500–800 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm hydrogen environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and ¹³C NMR to verify carbonyl (C=O, ~200 ppm) and aromatic carbons .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. How should discrepancies between calculated and experimentally determined purity be addressed?

  • Methodological Answer : Use complementary techniques such as HPLC (to assess chromatographic purity) and elemental analysis (to verify C/H/N ratios). Discrepancies may arise from residual solvents or incomplete salt formation; repeating recrystallization or using preparative HPLC can resolve this .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in solvents like ethanol/water mixtures .
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data .
  • Structure Refinement : Apply SHELXL for small-molecule refinement, utilizing constraints for piperazine ring geometry and hydrogen bonding networks. ORTEP-3 can visualize thermal ellipsoids and intermolecular interactions (e.g., C-H···O) .

Q. What strategies are effective in analyzing and mitigating contradictions in melting point data during synthesis?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Accurately determine melting points and detect polymorphs.
  • Repetition : Synthesize multiple batches to assess consistency.
  • Literature Cross-Validation : Compare with structurally similar compounds (e.g., 4-chloro-α-PVP hydrochloride, m.p. 172–174°C) to identify deviations caused by impurities or hydration .

Q. How can researchers design biological activity studies based on structural analogs of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-chlorophenyl vs. 4-trifluoromethylphenyl) to assess impacts on receptor binding .
  • In Vitro Assays : Test against target enzymes/receptors (e.g., 5-HT receptors) using radioligand binding assays. Reference analogs like 4-MDMC hydrochloride, which showed serotonergic activity .
  • Parasitic Activity : Evaluate anti-Trypanosoma activity via in vitro cultures, as done for Mannich base derivatives with IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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